molecular formula C15H20N4O2 B2809624 1-(2-methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034551-36-3

1-(2-methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2809624
CAS No.: 2034551-36-3
M. Wt: 288.351
InChI Key: LFDMHIPTRFJUGM-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound that features a urea moiety linked to a pyrazole ring and a phenyl group. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.

    Attachment of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation or alkylation reaction.

    Formation of the urea linkage: This involves the reaction of an isocyanate with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.

    Substitution: Halogenation or nitration can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The pyrazole ring is known to bind to various biological targets, potentially inhibiting or activating them.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiourea: Similar structure but with a thiourea moiety.

    1-(2-methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamate: Similar structure but with a carbamate moiety.

Uniqueness

1-(2-methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[2-(4-phenylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-21-10-8-17-15(20)16-7-9-19-12-14(11-18-19)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDMHIPTRFJUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCCN1C=C(C=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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